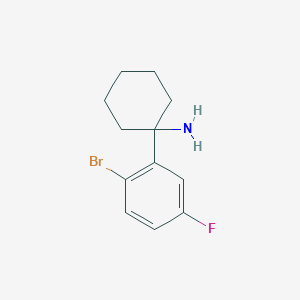
1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN It is a cyclohexanamine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroaniline and cyclohexanone.
Reaction Conditions: The key step involves the formation of the cyclohexanamine ring through a reductive amination reaction. This is achieved by reacting 2-bromo-5-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form the corresponding imine or nitrile. Reduction reactions can convert the imine back to the amine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol or carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine can be compared with other cyclohexanamine derivatives, such as:
1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.
1-(2-Chloro-5-fluorophenyl)cyclohexan-1-amine: Chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-Bromo-5-methylphenyl)cyclohexan-1-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-9(14)8-10(11)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
InChI Key |
MZJLNQIIZSTFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
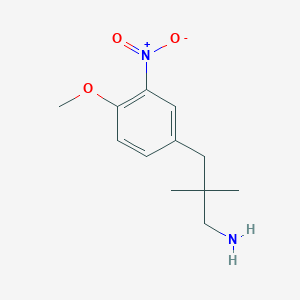
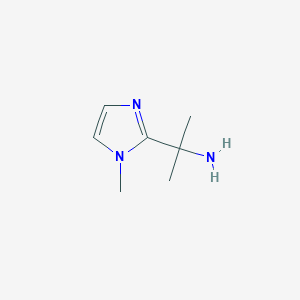
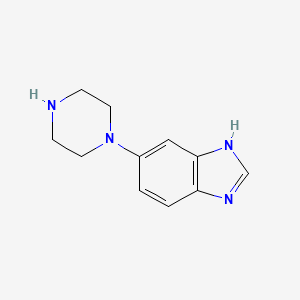
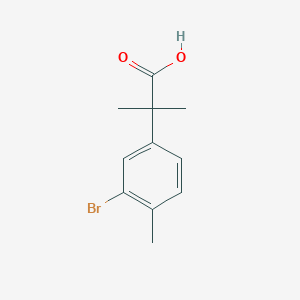
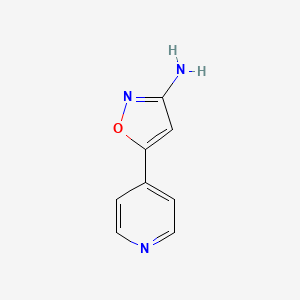
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
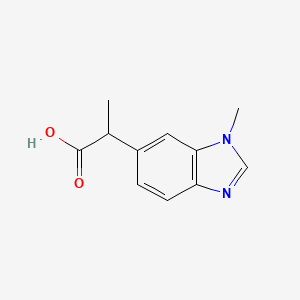
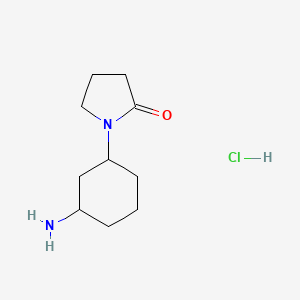
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
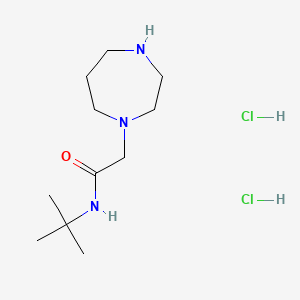
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
